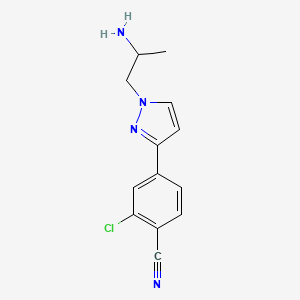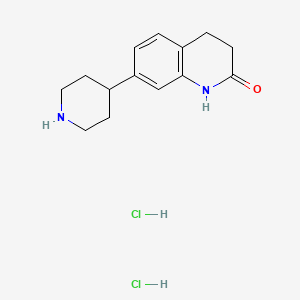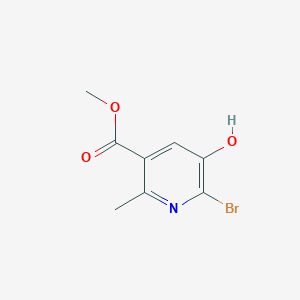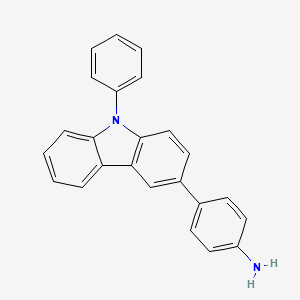
4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound’s unique structure, which includes a phenylamine group attached to a carbazole moiety, makes it a valuable material for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine typically involves a Suzuki coupling reaction. This reaction is carried out between 3-(4-bromophenyl)-9-phenyl-9H-carbazole and phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually performed under an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different electronic properties.
Substitution: The phenylamine group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-3,6-dione, while substitution reactions can yield various N-substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine has several scientific research applications, including:
Organic Electronics: The compound is used as a hole-transporting material in OLEDs, enhancing the efficiency and stability of these devices.
Photovoltaics: It is employed in OPVs to improve charge transport and overall device performance.
Field-Effect Transistors: The compound’s unique electronic properties make it suitable for use in OFETs, where it contributes to high charge carrier mobility.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a fluorescent probe for imaging applications.
Mecanismo De Acción
The mechanism of action of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine in electronic devices involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transport. In OLEDs, it helps in the injection and transport of holes from the anode to the emissive layer, thereby improving device performance .
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Another carbazole derivative used in OLEDs with similar hole-transporting properties.
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)aniline: A structurally similar compound with comparable electronic properties.
Uniqueness
4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine stands out due to its specific combination of phenylamine and carbazole moieties, which provides a unique balance of electronic properties and stability. This makes it particularly effective in enhancing the performance of electronic devices compared to other similar compounds .
Propiedades
Fórmula molecular |
C24H18N2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-(9-phenylcarbazol-3-yl)aniline |
InChI |
InChI=1S/C24H18N2/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H,25H2 |
Clave InChI |
PDOQLUHQQRDCES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





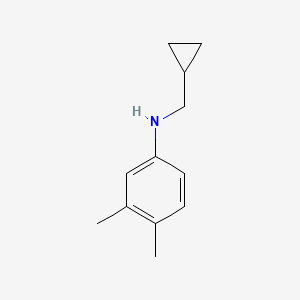
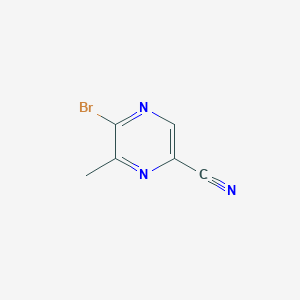
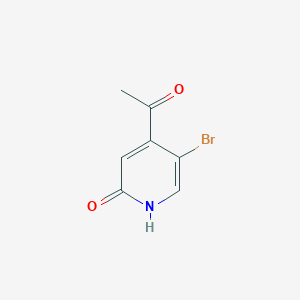
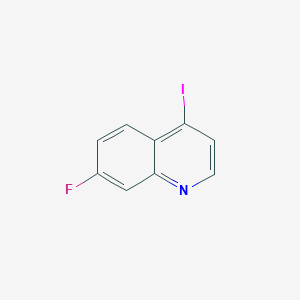
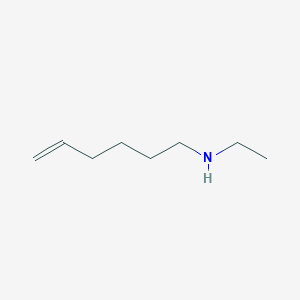
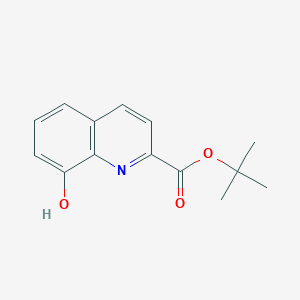
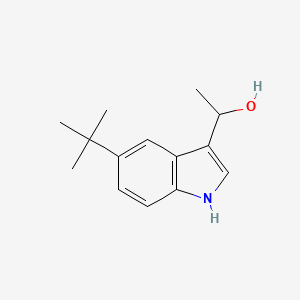
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
